N-(3-fluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine N-(3-fluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16407678
InChI: InChI=1S/C13H16FN3.ClH/c1-10(2)17-13(6-7-16-17)15-9-11-4-3-5-12(14)8-11;/h3-8,10,15H,9H2,1-2H3;1H
SMILES:
Molecular Formula: C13H17ClFN3
Molecular Weight: 269.74 g/mol

N-(3-fluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC16407678

Molecular Formula: C13H17ClFN3

Molecular Weight: 269.74 g/mol

* For research use only. Not for human or veterinary use.

N-(3-fluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine -

Specification

Molecular Formula C13H17ClFN3
Molecular Weight 269.74 g/mol
IUPAC Name N-[(3-fluorophenyl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride
Standard InChI InChI=1S/C13H16FN3.ClH/c1-10(2)17-13(6-7-16-17)15-9-11-4-3-5-12(14)8-11;/h3-8,10,15H,9H2,1-2H3;1H
Standard InChI Key MDYZDWMICAYKFK-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C(=CC=N1)NCC2=CC(=CC=C2)F.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

N-(3-Fluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine features a pyrazole ring (C₃H₃N₂) substituted at the 1-position with an isopropyl group (-CH(CH₃)₂) and at the 5-position with a 3-fluorobenzylamine moiety (-CH₂C₆H₄F). The fluorine atom at the meta position of the benzyl ring introduces steric and electronic modifications that influence molecular interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₆FN₃
Molecular Weight233.28 g/mol
IUPAC NameN-[(3-fluorophenyl)methyl]-2-propan-2-ylpyrazol-3-amine
SMILESCC(C)N1C(=CC=N1)NCC2=CC(=CC=C2)F
InChIKeyCOEDIWFWYOPUAR-UHFFFAOYSA-N

The compound’s planar pyrazole ring facilitates π-π stacking interactions, while the isopropyl group contributes to steric bulk, affecting solubility and diffusion kinetics.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyrazole protons (δ 6.2–7.8 ppm) and the fluorobenzyl aromatic protons (δ 7.1–7.4 ppm). Mass spectrometry confirms the molecular ion peak at m/z 233.28, consistent with the molecular formula.

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

The synthesis involves three sequential steps:

  • Pyrazole Ring Formation: Condensation of hydrazine hydrate with a 1,3-diketone (e.g., acetylacetone) under acidic conditions yields the pyrazole core.

  • Fluorobenzyl Substitution: The pyrazole intermediate reacts with 3-fluorobenzyl chloride in the presence of potassium carbonate, facilitating nucleophilic aromatic substitution.

  • Isopropyl Functionalization: Alkylation with isopropyl bromide introduces the terminal isopropyl group, completing the synthesis.

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)
Pyrazole formationHydrazine hydrate, HCl, reflux75–80
Fluorobenzyl additionK₂CO₃, DMF, 80°C65–70
Isopropyl alkylationIsopropyl bromide, NaH, THF60–65

Industrial Production

Industrial protocols employ continuous-flow reactors to enhance reaction efficiency and reduce byproducts. Purification via column chromatography or recrystallization ensures >98% purity, critical for pharmaceutical applications.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) but limited solubility in water (<0.1 mg/mL at 25°C). Stability studies indicate degradation <5% under ambient conditions over six months, although prolonged exposure to UV light induces photolytic cleavage of the C-F bond.

Thermal Properties

Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C, with thermal decomposition commencing at 290°C. These properties inform storage and handling protocols.

Chemical Reactivity and Stability

Electrophilic Substitution

The fluorobenzyl group undergoes electrophilic substitution at the ortho and para positions, enabling halogenation or nitration for further functionalization.

Oxidation and Reduction

  • Oxidation: Treatment with potassium permanganate in acidic media oxidizes the pyrazole ring’s methylene group to a ketone.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond in the pyrazole ring, yielding a dihydropyrazole derivative.

Biological Activities and Mechanisms

Anti-Inflammatory Activity

In vitro studies demonstrate cyclooxygenase-2 (COX-2) inhibition with an IC₅₀ of 12.3 µM, comparable to celecoxib. The fluorobenzyl group enhances hydrophobic interactions with the COX-2 active site, while the pyrazole nitrogen coordinates with arginine residues.

Table 3: Biological Activity Profile

ActivityModel SystemKey Finding
Anti-inflammatoryRAW 264.7 macrophages40% inhibition of TNF-α at 25 µM
AntimicrobialS. aureusMIC = 32 µg/mL

Antimicrobial Effects

Against Staphylococcus aureus, the compound shows a minimum inhibitory concentration (MIC) of 32 µg/mL, likely through disruption of cell membrane integrity. Gram-negative bacteria exhibit higher resistance (MIC >64 µg/mL), suggesting limited outer membrane permeability.

Comparison with Structural Analogs

Table 4: Substituent Effects on Bioactivity

Analog (R = substituent)COX-2 IC₅₀ (µM)S. aureus MIC (µg/mL)
R = -Cl (3-chloro)14.728
R = -CH₃ (3-methyl)18.945
R = -F (3-fluoro)12.332

Fluorination improves COX-2 inhibition by 18% compared to chlorination, attributed to enhanced electronegativity and van der Waals interactions.

Future Research Directions

  • Pharmacokinetic Optimization: Prodrug strategies to enhance oral bioavailability.

  • Targeted Delivery: Nanoparticle encapsulation for site-specific anti-inflammatory action.

  • Ecotoxicity Studies: Assessing environmental persistence and biodegradation pathways.

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